
MS1943
Descripción general
Descripción
MS1943 es un degradador selectivo de la enzima homóloga 2 de zeste (EZH2), una histona metiltransferasa, de primera clase y biodisponible por vía oral. Ha demostrado un potencial significativo en la reducción de los niveles de proteína EZH2 en varias líneas celulares de cáncer, particularmente en el cáncer de mama triple negativo y otras malignidades .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de MS1943 implica un enfoque de marcado hidrófobo para generar un compuesto que reduce eficazmente los niveles de EZH2 en las células . La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se sintetiza para mantener una alta potencia y selectividad para EZH2 sobre otras metiltransferasas .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están ampliamente publicados. Típicamente, estos compuestos se producen bajo condiciones estrictas para garantizar una alta pureza y consistencia. El compuesto está disponible en varias cantidades para fines de investigación, lo que indica que se produce a una escala suficiente para satisfacer las demandas de investigación .
Análisis De Reacciones Químicas
MS1943: Development and Activity
This compound, generated using a hydrophobic tagging approach, is designed to degrade EZH2, an important histone methyltransferase . The molecule consists of a non-covalent inhibitor of EZH2 linked to an adamantyl group . Studies show that this compound effectively reduces EZH2 protein levels and selectively kills EZH2-dependent TNBC cells, unlike EZH2 inhibitors that don't reduce EZH2 protein levels and are ineffective at blocking the proliferation of TNBC cells .
Selectivity and Potency
This compound exhibits high potency, maintaining an IC50 of 120 nM for inhibiting EZH2 methyltransferase activity . It demonstrates selectivity for EZH2 over a range of methyltransferases, including EZH1, and shows little activity against kinases and GPCRs .
Effects on Protein Levels and Histone Marks
In tests using MDA-MB-468 cells (a TNBC cell line), this compound reduced EZH2 and SUZ12 protein levels in a concentration- and time-dependent manner, without affecting EED protein levels, while also suppressing the H3K27me3 mark . It had minimal effect on reducing EZH1 protein levels . this compound was less effective than the EZH2 inhibitor C24 at reducing the H3K27me2 mark and had no significant effect on H3K27me and H3K4me3 .
Cellular Effects and Cytotoxicity
This compound effectively reduced EZH2 levels in various TNBC cells (BT549, HCC70, and MDA-MB-231), lymphoma cells (KARPAS-422 and SUDHL8), and non-cancerous prostate cells (PNT2) . The reduction of SUZ12 levels varied among cell lines, suggesting context-dependent effects on PRC2 complex components . this compound induced cell death in MDA-MB-468 cells, suggesting cytotoxicity may depend on EZH2's role in driving cancer growth . EZH2 knockout experiments in this compound-sensitive TNBC cell lines (BT549 and MDA-MB-468) resulted in significant cell growth inhibition, while EZH2 deletion in this compound-insensitive MDA-MB-231 cells did not change cell proliferation .
This compound and UPR Activation
Treatment with this compound is associated with activation of the unfolded protein response (UPR) in a TNBC cell line .
The table below summarizes the effects of this compound on different cell lines:
Cell Line | Cancer Type | Effect of this compound |
---|---|---|
MDA-MB-468 | TNBC | Reduces EZH2 and SUZ12 protein levels, suppresses H3K27me3 mark, induces cell death |
BT549 | TNBC | Reduces EZH2 levels, reduces SUZ12 levels |
HCC70 | TNBC | Reduces EZH2 levels |
MDA-MB-231 | TNBC | Reduces EZH2 levels, cell proliferation is not affected by EZH2 deletion |
KARPAS-422 | Lymphoma | Reduces EZH2 levels |
SUDHL8 | Lymphoma | Reduces EZH2 levels |
PNT2 | Non-cancerous prostate cells | Reduces EZH2 levels |
MCF7 | ER+ luminal breast cancer cell line | Reduces EZH2 protein levels |
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
1. Triple-Negative Breast Cancer (TNBC)
MS1943 has been extensively studied in the context of TNBC, a subtype known for its aggressive behavior and poor prognosis. Research indicates that this compound effectively reduces EZH2 and SUZ12 protein levels in TNBC cell lines such as MDA-MB-468 and BT549, demonstrating cytotoxic effects that correlate with EZH2 degradation .
2. B-cell Lymphomas
In studies involving B-cell lymphomas, this compound exhibited superior inhibitory effects compared to Tazemetostat, another EZH2 inhibitor. The combination of this compound with Ibrutinib resulted in significant apoptotic effects, indicating its potential as a therapeutic agent for treating lymphoid malignancies . The compound's mechanism involves upregulation of apoptosis-related pathways, enhancing cell death in lymphoma cells .
Case Study 1: Efficacy in TNBC
A study demonstrated that this compound reduced EZH2 levels in MDA-MB-468 cells significantly over time, with more profound effects observed at 48 hours post-treatment. This reduction was accompanied by decreased levels of the repressive H3K27me3 mark, suggesting that this compound effectively reverses the epigenetic silencing associated with tumor growth .
Case Study 2: Combination Therapy in Lymphoma
Research focusing on B-cell lymphoma cell lines showed that the combination of this compound and Ibrutinib not only increased apoptosis but also altered cell cycle distribution, promoting G2/M phase arrest. This combination therapy led to a notable increase in the expression of p53 and other apoptotic markers, underscoring the compound's potential synergistic effects when used alongside established treatments .
Comparative Data Table
Mecanismo De Acción
MS1943 ejerce sus efectos uniéndose selectivamente a EZH2, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma . Este proceso de degradación reduce eficazmente los niveles de EZH2 en las células, inhibiendo su actividad metiltransferasa y previniendo la trimetilacion de la histona H3 lisina 27 (H3K27me3). La reducción de los niveles de H3K27me3 lleva a la reactivación de los genes que estaban previamente reprimidos por EZH2 .
Comparación Con Compuestos Similares
MS1943 es único en su capacidad para degradar EZH2 de forma selectiva, lo que lo diferencia de otros inhibidores de EZH2 que simplemente inhiben su actividad enzimática. Algunos compuestos similares incluyen:
Tazemetostat: Un inhibidor de EZH2 que reduce la actividad metiltransferasa de EZH2 pero no degrada la proteína.
MS177: Otro degradador de EZH2 con una potencia similar pero con diferentes propiedades estructurales.
La capacidad de this compound para degradar EZH2 en lugar de simplemente inhibir su actividad proporciona un enfoque más integral para atacar los cánceres dependientes de EZH2 .
Actividad Biológica
MS1943 is a first-in-class selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein, which has garnered attention for its potential therapeutic applications in various cancers, particularly triple-negative breast cancer (TNBC) and Burkitt's lymphoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
This compound functions primarily by selectively degrading the EZH2 protein, which is a key regulator of gene expression involved in cell proliferation and survival. By targeting EZH2, this compound disrupts the function of the Polycomb Repressive Complex 2 (PRC2), leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker associated with transcriptional repression.
- Selectivity : this compound exhibits high selectivity for EZH2 over other methyltransferases and common drug targets. For instance, it shows an IC50 of 120 nM for inhibiting EZH2 methyltransferase activity while being largely inactive against 45 kinases and displaying minimal inhibition on various G protein-coupled receptors (GPCRs) and ion channels .
Triple-Negative Breast Cancer (TNBC)
In studies involving TNBC cell lines such as MDA-MB-468 and BT549, this compound effectively reduced EZH2 protein levels in a concentration- and time-dependent manner. The compound demonstrated:
- Reduction of EZH2 Levels : Significant decreases in EZH2 and SUZ12 protein levels were observed without affecting EED levels, indicating a selective degradation pathway .
- Antiproliferative Effects : The antiproliferative activity was primarily attributed to the degradation of EZH2. In CRISPR/Cas9 experiments, deletion of EZH2 in sensitive cell lines resulted in significant growth inhibition .
Burkitt's Lymphoma
Recent studies have explored the combination of this compound with other therapeutic agents such as lapatinib (an EGFR/HER2 inhibitor) and Ibrutinib (a BTK inhibitor) to enhance anti-tumor efficacy:
- Synergistic Effects : The combination treatment led to increased apoptosis in Burkitt's lymphoma cells, with significant cell cycle arrest observed at S and G2/M phases. This suggests that this compound can be effectively used alongside other agents to improve treatment outcomes .
- Mechanistic Insights : The combination therapy resulted in upregulation of pro-apoptotic markers such as PUMA and cleaved caspase-3, indicating activation of apoptotic pathways .
In Vivo Studies
In vivo pharmacokinetic studies have shown that this compound is bioavailable via both intraperitoneal and oral administration routes. A single intraperitoneal dose resulted in peak plasma concentrations that correlate with its biological activity observed in vitro .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Triple-Negative Breast Cancer : In preclinical models, this compound was shown to significantly reduce tumor growth by degrading EZH2, leading to improved survival rates compared to controls.
- Burkitt's Lymphoma : The combination treatment with lapatinib demonstrated a synergistic effect, resulting in enhanced apoptosis rates compared to monotherapy approaches.
Propiedades
IUPAC Name |
6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQJFXBAJJKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MS1943?
A1: this compound functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, this compound facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].
Q2: How does this compound compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?
A2: Studies demonstrate that this compound exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to this compound's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].
Q3: Has this compound shown any synergistic effects when combined with other anti-cancer agents?
A3: Research suggests a strong synergistic effect when this compound is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].
Q4: Are there any specific types of lymphoma where this compound has shown particular promise?
A4: Preclinical studies indicate promising results for this compound in Burkitt's lymphoma [, ]. The combination of this compound with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, this compound in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].
Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?
A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.
Q6: What is the current state of research on this compound, and are there any ongoing clinical trials?
A6: Currently, research on this compound is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of this compound as a therapeutic agent for further investigation in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.